2-氟-3-甲氧基肉桂酸

描述

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-Fluoro-3-methoxycinnamic acid, there are studies on the synthesis of related compounds. For instance, mutant polymerases have been used for the synthesis of 2′ fluoro-modified nucleic acid . Another study discusses the polymerase-directed synthesis of 2′-fluoro modified DNA .科学研究应用

化学和生物特性

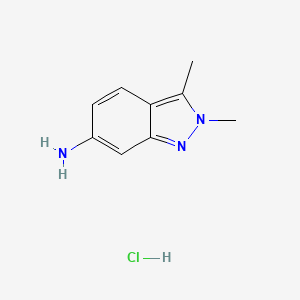

2-氟-3-甲氧基肉桂酸是羟基肉桂酸衍生物,羟基肉桂酸以其广泛的生物活性而闻名。羟基肉桂酸及其衍生物,包括2-氟-3-甲氧基肉桂酸,以其抗氧化、抗胶原酶、抗炎、抗微生物和抗酪氨酸酶活性而闻名。这些化合物还表现出紫外线(UV)防护效果,使它们成为化妆品配方中抗衰老、抗炎和色素沉着矫正的潜在药剂。然而,它们的稳定性差,易于降解和氧化,这是需要解决的挑战,通常导致在局部应用中使用微胶囊化技术以防止降解并实现持续释放 (Taofiq et al., 2017)。

药代动力学特性和生物活性

羟基肉桂酸及其衍生物的药代动力学特性是一个活跃研究领域。这些化合物表现出一系列生物活性,如抗氧化、抗癌、抗微生物、抗病毒、抗炎、抗血小板聚集、抗焦虑、解热、镇痛和抗关节炎活性。它们还对糖尿病、肥胖、高脂血症和痛风具有缓解作用。研究表明,与相关化合物对香豆酸的结合显著增强了其生物活性,尽管高生物活性与低吸收相结合仍然是一个复杂的挑战 (Pei et al., 2016)。

抗氧化性能和结构活性关系

羟基肉桂酸,2-氟-3-甲氧基肉桂酸所属的更广泛的化合物家族,以其显著的抗氧化性能而著称。针对这些化合物的结构活性关系的研究在通过药物化学生成更强效的抗氧化分子方面发挥了重要作用。这些酸侧链上的不饱和键的存在对其活性至关重要,并且已经探索了芳香环和羧基功能的修饰以优化其抗氧化潜力。然而,一些羟基肉桂酸在某些测试系统中显示出促氧化作用,突显了其生物活性的复杂性 (Razzaghi-Asl et al., 2013)。

未来方向

While specific future directions for 2-Fluoro-3-methoxycinnamic acid are not available, there is a growing interest in the development of fluorous compounds for various applications. For example, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was synthesized using E. coli for potential use in synthesizing other fluorides .

作用机制

Target of Action

It is known that cinnamic acid derivatives, which include 2-fluoro-3-methoxycinnamic acid, have been reported to exhibit various biological activities . The specific targets would depend on the biological activity being exhibited.

Mode of Action

Cinnamic acid derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The exact interaction of 2-Fluoro-3-methoxycinnamic acid with its targets would need further investigation.

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . It’s plausible that 2-Fluoro-3-methoxycinnamic acid, being a derivative, might affect similar pathways.

Result of Action

Cinnamic acid derivatives are known to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . The specific effects of 2-Fluoro-3-methoxycinnamic acid would depend on its mode of action and the biochemical pathways it affects.

属性

IUPAC Name |

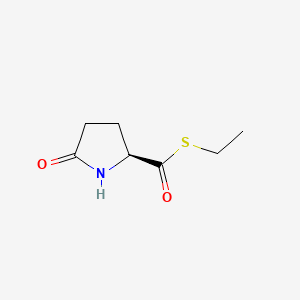

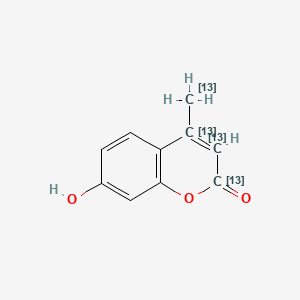

(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKXMMLZGWSNHQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228260 | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxycinnamic acid | |

CAS RN |

1409950-69-1 | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)